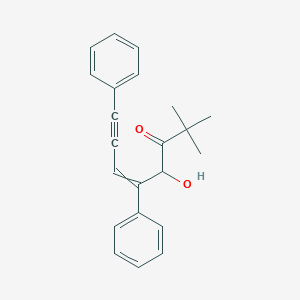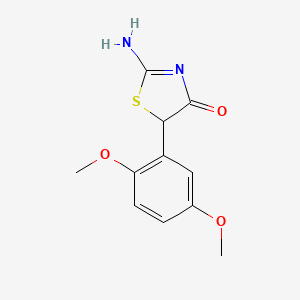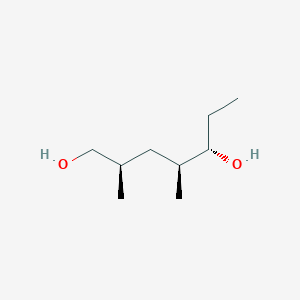
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is a complex organic compound with a unique structure that includes both alkyne and enone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one can be achieved through multiple synthetic routes. One common method involves the use of a base-catalyzed aldol condensation reaction followed by an alkyne formation step. The reaction typically starts with the condensation of an appropriate aldehyde and ketone to form an enone intermediate. This intermediate is then subjected to a Sonogashira coupling reaction to introduce the alkyne functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the Sonogashira coupling reaction. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The enone functionality can be reduced to form an alcohol or alkane.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, alkanes, and substituted alkynes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne and enone functionalities allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties and used in the food industry.
4-Hydroxy-2-quinolone: Exhibits interesting pharmaceutical and biological activities.
2-Hydroxyquinoline: Found in natural sources and used in drug development.
Uniqueness
4-Hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one is unique due to its combination of alkyne and enone functionalities, which provide it with distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
特性
CAS番号 |
607740-78-3 |
|---|---|
分子式 |
C22H22O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
4-hydroxy-2,2-dimethyl-5,8-diphenyloct-5-en-7-yn-3-one |
InChI |
InChI=1S/C22H22O2/c1-22(2,3)21(24)20(23)19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-16,20,23H,1-3H3 |
InChIキー |
BXPUOUCDNKZNDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(C(=CC#CC1=CC=CC=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)


![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)



![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentan-1-ol](/img/structure/B12582775.png)
![4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine](/img/structure/B12582784.png)
![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
